4-Methyloxazole-5-carbonitrile
Overview
Description
Synthesis Analysis
4-Methyloxazole-5-carbonitrile and its derivatives are typically synthesized through various organic reactions. A notable method involves the nucleophilic ring-opening of oxazolone with different nucleophiles and subsequent cyclization processes. For instance, Misra and Ila (2010) demonstrated the versatility of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template for synthesizing various 2-phenyl-3,4-substituted oxazoles (Misra & Ila, 2010).
Molecular Structure Analysis
The molecular structure of 4-Methyloxazole-5-carbonitrile is characterized by its heterocyclic core, which contributes to its reactivity and interaction with other molecules. Research on similar compounds, such as 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, has provided insights into the structural parameters, spectroscopic properties, and electronic characteristics of these types of molecules (Singh, Singh, & Khurana, 2017).
Chemical Reactions and Properties
4-Methyloxazole-5-carbonitrile undergoes various chemical reactions, forming diverse functional groups and structures. These reactions include cycloadditions, nucleophilic substitutions, and transformations into more complex heterocycles, as explored in the synthesis of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles and their derivatives (Savegnago et al., 2016).
Physical Properties Analysis
The physical properties of 4-Methyloxazole-5-carbonitrile, such as melting and boiling points, solubility, and stability, are influenced by its molecular structure. These properties are crucial in determining the compound's suitability for various applications in synthesis and pharmaceutical development.
Chemical Properties Analysis
4-Methyloxazole-5-carbonitrile's chemical properties, including reactivity with different reagents, stability under various conditions, and its behavior in the presence of catalysts, are essential for its application in organic synthesis. Studies like those conducted by Xu et al. (2017) on the copper(II)-mediated formation of oxazole-4-carbonitrile offer valuable insights into the compound's chemical behavior (Xu et al., 2017).
Scientific Research Applications
Synthetic Chemistry and Drug Development :
- A library of 2-substituted-5-aminooxazole-4-carbonitriles has been synthesized and modified, demonstrating the utility of this compound in creating diverse molecular structures for potential pharmacological applications (Spencer et al., 2012).
- Novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles show promising anticancer activities, indicating their potential in drug development for cancer treatment (Kachaeva et al., 2018).
- The compound is involved in the synthesis of new ruthenium(II) complexes with potential for DNA interactions and antitumor activity (Đukić et al., 2020).
Materials Science and Corrosion Inhibition :
- Pyranopyrazole derivatives containing 4-methyloxazole-5-carbonitrile have been investigated as corrosion inhibitors for mild steel, highlighting the compound's utility in materials science (Yadav et al., 2016).
Antimicrobial and Antiviral Research :
- Triazenopyrazole derivatives synthesized from 4-methyloxazole-5-carbonitrile showed moderate activity against HIV-1, demonstrating its relevance in antiviral research (Larsen et al., 1999).
- Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been synthesized and evaluated as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Organic Synthesis and Chemical Transformations :
- A protocol for synthesizing 5-aryloxazole-4-carbonitrile from acetophenone highlights the role of 4-methyloxazole-5-carbonitrile in organic synthesis (Xu et al., 2017).
- The compound is utilized in the preparation of substituted 2-aminooxazole-4-carbonitriles, demonstrating its application in producing novel organic compounds (Pascual, 1989).
Antioxidant Properties :
- Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles synthesized from 4-methyloxazole-5-carbonitrile exhibited significant antioxidant effects, indicating potential applications in oxidative stress research (Savegnago et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-methyl-1,3-oxazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-5(2-6)8-3-7-4/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSLPQXOLZCAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143117 | |
Record name | 4-Methyloxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyloxazole-5-carbonitrile | |
CAS RN |
1003-52-7 | |
Record name | 5-Cyano-4-methyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyloxazole-5-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyloxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyloxazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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